molecular formula C16H20N2O2 B3041888 2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine CAS No. 402497-51-2

2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine

Cat. No.: B3041888
CAS No.: 402497-51-2
M. Wt: 272.34 g/mol
InChI Key: OLXOYCYZMWGORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the tert-butylphenyl and dimethoxy groups in this compound enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenyl and 4,6-dimethoxypyrimidine precursors.

    Condensation Reaction: The 4-tert-butylphenyl group is introduced to the pyrimidine ring through a condensation reaction. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms or the addition of hydrogen atoms.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents, and sulfonating agents. The reactions are typically carried out in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine has several scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory properties.

    Agrochemicals: The compound is utilized in the development of herbicides, fungicides, and insecticides due to its ability to interact with biological targets in pests and pathogens.

    Materials Science: It is employed in the design and synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), owing to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, in pharmaceuticals, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Tert-butylphenyl)-4,6-dimethoxypyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    4-Tert-butylphenyl-4,6-dimethoxypyrimidine: A positional isomer with the tert-butylphenyl group attached at a different position on the pyrimidine ring.

Uniqueness

2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine is unique due to the specific positioning of the tert-butylphenyl and dimethoxy groups on the pyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-4,6-dimethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)12-8-6-11(7-9-12)15-17-13(19-4)10-14(18-15)20-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXOYCYZMWGORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine
Reactant of Route 3
Reactant of Route 3
2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine
Reactant of Route 4
Reactant of Route 4
2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine
Reactant of Route 5
Reactant of Route 5
2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine
Reactant of Route 6
Reactant of Route 6
2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.